molecular formula C16H16ClFN2O3S B3464819 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide

Cat. No.: B3464819
M. Wt: 370.8 g/mol
InChI Key: OKIRGPJEAWFKSL-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Properties

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-11-9-12(17)3-8-15(11)20(24(2,22)23)10-16(21)19-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIRGPJEAWFKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Nitration: of a suitable aromatic precursor to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Sulfonylation: to introduce the sulfonyl group.

    Acylation: to form the acetamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aromatic rings.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide could have a range of scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The presence of functional groups like the sulfonyl and acetamide moieties could play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide
  • 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-bromophenyl)acetamide

Uniqueness

The unique combination of the chloro, methylsulfonyl, and fluorophenyl groups in 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide may confer distinct chemical and biological properties compared to similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide
Reactant of Route 2
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2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide

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